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Compound of Interest

Compound Name: 12-Ketooleic acid

Cat. No.: B1237178 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
12-Ketooleic acid, also known as 12-oxo-9(Z)-octadecenoic acid, is an oxidized lipid

metabolite of oleic acid. As a keto-fatty acid, it is of growing interest in biomedical research due

to its potential involvement in various physiological and pathological processes, including

inflammation and metabolic signaling. Accurate and reliable analytical methods are crucial for

elucidating its biological functions and for its potential development as a biomarker or

therapeutic agent. These application notes provide detailed protocols for the quantification and

analysis of 12-Ketooleic acid using standard analytical techniques.

Analytical Standard Specifications
A commercially available analytical standard is essential for the accurate quantification of 12-
Ketooleic acid. While a specific Certificate of Analysis for 12-Ketooleic acid was not publicly

available, the following table represents typical specifications for a high-purity standard, based

on commercially available related compounds.

Table 1: Typical Physical and Chemical Properties of 12-Ketooleic Acid Analytical Standard
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Property Specification

Chemical Name 12-Oxo-9(Z)-octadecenoic acid

Synonyms
12-Ketooleic acid, (Z)-12-Oxooctadec-9-enoic

acid

CAS Number 5455-97-0

Molecular Formula C₁₈H₃₂O₃

Molecular Weight 296.45 g/mol

Purity ≥98% (typically by HPLC or GC)

Appearance Colorless to pale yellow oil or solid

Solubility
Soluble in ethanol, methanol, acetonitrile,

DMSO

Storage Conditions
-20°C in a tightly sealed container, protected

from light

Application Notes & Protocols
Quantification of 12-Ketooleic Acid in Biological
Matrices using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the

sensitive and specific quantification of 12-Ketooleic acid in complex biological samples such

as plasma, serum, and cell lysates.

Experimental Protocol: LC-MS/MS Analysis

a. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

To 100 µL of plasma or serum, add 300 µL of ice-cold methanol containing an appropriate

internal standard (e.g., d4-12-HETE).

Vortex for 30 seconds to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.

Transfer the supernatant to a new tube.

Add 600 µL of acidified water (0.1% formic acid).

Perform liquid-liquid extraction by adding 1 mL of ethyl acetate. Vortex for 1 minute.

Centrifuge at 2,000 x g for 5 minutes to separate the phases.

Transfer the upper organic layer to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile

with 0.1% formic acid).

b. Chromatographic Conditions

Table 2: Suggested LC Parameters

Parameter Condition

Column
C18 reversed-phase column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
Start at 20% B, increase to 95% B over 8 min,

hold for 2 min, re-equilibrate

Flow Rate 0.3 mL/min

Column Temperature 40°C

Injection Volume 5 µL

c. Mass Spectrometry Conditions
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Table 3: Predicted MS/MS Parameters (Negative Ion Mode)

Parameter Setting

Ionization Mode Electrospray Ionization (ESI), Negative

Precursor Ion (Q1) m/z 295.2 [M-H]⁻

Product Ions (Q3)

Predicted fragments: m/z 171.1 (cleavage at the

keto group), m/z 277.2 ([M-H-H₂O]⁻) - Note:

These transitions require empirical optimization.

Collision Energy To be optimized for the specific instrument.

Dwell Time 100 ms

d. Quantification

A calibration curve should be prepared using the 12-Ketooleic acid analytical standard in a

surrogate matrix (e.g., charcoal-stripped plasma) over a physiologically relevant concentration

range. The concentration of 12-Ketooleic acid in the samples is determined by interpolating

the peak area ratio of the analyte to the internal standard against the calibration curve.

Workflow for LC-MS/MS Analysis of 12-Ketooleic Acid

Sample Preparation LC-MS/MS Analysis Data Processing

Biological Sample (e.g., Plasma) Protein Precipitation (Methanol + IS) Liquid-Liquid Extraction (Ethyl Acetate) Evaporation & Reconstitution Liquid Chromatography (C18 Separation) Tandem Mass Spectrometry (MRM Detection) Quantification (Calibration Curve)

Click to download full resolution via product page

Caption: Workflow for the quantification of 12-Ketooleic acid in biological samples.

Analysis of 12-Ketooleic Acid by Gas Chromatography-
Mass Spectrometry (GC-MS)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1237178?utm_src=pdf-body
https://www.benchchem.com/product/b1237178?utm_src=pdf-body
https://www.benchchem.com/product/b1237178?utm_src=pdf-body
https://www.benchchem.com/product/b1237178?utm_src=pdf-body-img
https://www.benchchem.com/product/b1237178?utm_src=pdf-body
https://www.benchchem.com/product/b1237178?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1237178?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-MS is a powerful technique for the analysis of fatty acids. Due to the low volatility of 12-
Ketooleic acid, derivatization is required prior to analysis. A common approach is the

formation of fatty acid methyl esters (FAMEs). The keto group should also be protected, for

example, by methoximation.

Experimental Protocol: GC-MS Analysis

a. Derivatization

To the dried extract from the sample preparation (as described in the LC-MS/MS protocol),

add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

Incubate at 60°C for 30 minutes to form the methoxime derivative of the keto group.

Cool to room temperature.

Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ester of the carboxylic acid.

Alternatively, for FAME analysis, after methoximation, evaporate the pyridine and add 200 µL

of 2% methanolic sulfuric acid and incubate at 60°C for 1 hour. Then, add 500 µL of

saturated NaCl solution and extract the FAME with 500 µL of hexane.

b. GC-MS Conditions

Table 4: Suggested GC-MS Parameters
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Parameter Condition

Column
DB-5ms or equivalent (e.g., 30 m x 0.25 mm,

0.25 µm film thickness)

Carrier Gas Helium at a constant flow of 1.0 mL/min

Inlet Temperature 250°C

Oven Program
Start at 150°C, ramp to 280°C at 10°C/min, hold

for 5 min

MS Transfer Line 280°C

Ion Source Temp 230°C

Ionization Mode Electron Ionization (EI) at 70 eV

Scan Range m/z 50-500

c. Data Analysis

The identification of the 12-Ketooleic acid derivative is based on its retention time and the

fragmentation pattern in the mass spectrum. Quantification can be achieved using a calibration

curve prepared with the derivatized analytical standard.

Expected GC-MS Fragmentation of 12-Ketooleic Acid Methyl Ester (Methoxime Derivative)

The mass spectrum of the methoximated methyl ester of 12-Ketooleic acid is expected to

show characteristic fragments resulting from cleavage alpha to the derivatized keto group and

the ester group. The molecular ion should be observable.

Potential Signaling Pathway Involvement
While direct studies on the signaling roles of 12-Ketooleic acid are limited, its structural

similarity to other oxidized fatty acids suggests potential interactions with key metabolic

signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and AMP-

Activated Protein Kinase (AMPK) pathways.

PPAR Signaling Pathway
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PPARs are nuclear receptors that are activated by fatty acids and their derivatives, playing a

crucial role in lipid and glucose metabolism.[1] It is plausible that 12-Ketooleic acid could act

as a ligand for PPAR isoforms, thereby influencing gene expression related to fatty acid

oxidation and storage.

Potential Interaction of 12-Ketooleic Acid with the PPAR Pathway
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Caption: Hypothetical activation of the PPAR signaling pathway by 12-Ketooleic acid.

AMPK Signaling Pathway
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AMPK is a cellular energy sensor that is activated during periods of metabolic stress (e.g., high

AMP:ATP ratio).[2] Activation of AMPK promotes catabolic processes like fatty acid oxidation

and inhibits anabolic processes like fatty acid synthesis. Some conjugated linoleic acids, which

are structurally related to 12-Ketooleic acid, have been shown to activate AMPK.[3]

Potential Role of 12-Ketooleic Acid in Modulating the AMPK Pathway
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Caption: Potential modulation of the AMPK signaling pathway by 12-Ketooleic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used for the structural confirmation of the 12-Ketooleic acid
analytical standard.

Predicted ¹H and ¹³C NMR Chemical Shifts
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Precise, experimentally determined NMR data for 12-Ketooleic acid is not widely published.

The following table provides predicted chemical shifts based on the analysis of similar fatty acid

structures.

Table 5: Predicted NMR Chemical Shifts for 12-Ketooleic Acid (in CDCl₃)

Assignment
Predicted ¹H Chemical
Shift (ppm)

Predicted ¹³C Chemical
Shift (ppm)

-COOH 10-12 (broad s) ~179

-CH=CH- 5.3-5.4 (m) ~128-132

-CH₂- at C2 2.35 (t) ~34

-CH₂- adjacent to C=O 2.5 (t) ~42

-CH₂- adjacent to C=C 2.0-2.1 (m) ~27

Aliphatic -CH₂- 1.2-1.4 (m) ~29-32

Terminal -CH₃ 0.88 (t) ~14

C=O (keto) - ~210

Note: These are estimated values and require experimental verification.

Conclusion
The protocols and data presented provide a comprehensive guide for the analytical

characterization and quantification of 12-Ketooleic acid. The use of a certified analytical

standard is paramount for obtaining accurate and reproducible results. The outlined LC-MS/MS

and GC-MS methods offer the sensitivity and specificity required for the analysis of this keto-

fatty acid in complex biological matrices. Further research is warranted to fully elucidate the

role of 12-Ketooleic acid in biological signaling pathways.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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